2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17675471
InChI: InChI=1S/C10H15N3O/c1-14-5-3-10-12-7-8-6-11-4-2-9(8)13-10/h7,11H,2-6H2,1H3
SMILES:
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

CAS No.:

Cat. No.: VC17675471

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine -

Specification

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name 2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C10H15N3O/c1-14-5-3-10-12-7-8-6-11-4-2-9(8)13-10/h7,11H,2-6H2,1H3
Standard InChI Key PTOHQIYXYWSYLR-UHFFFAOYSA-N
Canonical SMILES COCCC1=NC=C2CNCCC2=N1

Introduction

Structural Characterization and Nomenclature

Core Bicyclic Framework

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine features a fused bicyclic system comprising a pyridine ring condensed with a pyrimidine ring at the [4,3-d] position . The numbering of the pyrido[4,3-d]pyrimidine system follows IUPAC conventions, with the pyridine nitrogen at position 1 and the pyrimidine nitrogens at positions 3 and 5 . The "5H,6H,7H,8H" designation indicates partial saturation of the pyridine ring, resulting in a tetrahydropyrido substructure that enhances conformational flexibility compared to fully aromatic analogs .

Methoxyethyl Substituent

The 2-position of the pyrimidine ring is substituted with a 2-methoxyethyl group (-CH2CH2OCH3). This substituent introduces both hydrophilic (ether oxygen) and lipophilic (alkyl chain) characteristics, potentially influencing solubility and membrane permeability . Comparative analysis of structurally related compounds, such as 8-(2-methoxyethyl)-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one, demonstrates that the methoxyethyl group can modulate electronic properties through inductive effects while maintaining steric accessibility for intermolecular interactions .

Table 1: Structural Comparison of Selected Pyrido-Pyrimidine Derivatives

Compound NameCore StructureSubstituentsMolecular FormulaMolecular Weight (g/mol)
2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinePyrido[4,3-d]pyrimidine2-(2-Methoxyethyl)C10H14N4O218.25 (calculated)
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride Pyrido[3,4-d]pyrimidineNone (parent compound)C7H10ClN3171.63
8-(2-Methoxyethyl)-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one Pyrido[2,3-d]pyrimidine8-(2-Methoxyethyl), 2-anilinoC16H16N4O2296.32

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be conceptualized through disconnection of the methoxyethyl group and the bicyclic core. Key intermediates likely include:

  • Pyrido[4,3-d]pyrimidine scaffold: Constructed via cyclocondensation of appropriately substituted pyridine and pyrimidine precursors.

  • Methoxyethyl introduction: Achieved through nucleophilic substitution or Mitsunobu reactions at the pyrimidine’s 2-position .

Stepwise Synthesis Protocols

While no explicit procedure for this compound is documented, analogous syntheses provide actionable blueprints:

Core Formation

The tert-butyl 2-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate derivative (PubChem CID: 49758029) illustrates a common strategy using tert-butyl carbamate protection during cyclization . A plausible route involves:

  • Cyclocondensation: Reaction of 4-aminopyridine-3-carbaldehyde with a β-keto ester under acidic conditions to form the pyrido-pyrimidine core.

  • Reductive amination: Hydrogenation of the pyridine ring to achieve partial saturation .

Methoxyethyl Functionalization

Physicochemical Properties

Solubility and Partitioning

The methoxyethyl group enhances aqueous solubility compared to non-polar analogs. Estimated logP values (calculated using Crippen’s fragmentation method) suggest moderate lipophilicity (logP ≈ 1.2), balancing membrane permeability and solubility .

Spectroscopic Characteristics

  • NMR: Expected signals include a triplet for the methoxyethyl methylene protons (δ 3.60–3.70 ppm) and a singlet for the methoxy group (δ 3.30 ppm) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 218.25 (M+H)+ with fragmentation patterns indicative of methoxyethyl loss .

Biological Activity and Mechanism

Hypothesized Targets

Pyrido[4,3-d]pyrimidines are recognized as kinase inhibitors due to their ability to occupy ATP-binding pockets . The methoxyethyl group may confer selectivity for lipid kinases (e.g., PI3K isoforms) through hydrophobic interactions with non-polar binding regions .

Comparative Pharmacodynamics

Structural analogs such as 8-(2-methoxyethyl)-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one exhibit IC50 values <100 nM against tyrosine kinases, suggesting potential nanomolar activity for the target compound .

Applications in Medicinal Chemistry

Lead Optimization

The compound’s balanced logP and hydrogen-bonding capacity position it as a viable scaffold for:

  • Oncology: Targeting aberrant kinase signaling in solid tumors.

  • Infectious Diseases: Interfering with microbial nucleic acid synthesis via pyrimidine mimicry .

Prodrug Development

Esterification of the methoxyethyl group (e.g., tert-butyl carbamate derivatives) could enhance bioavailability, as demonstrated in related pyrido-pyrimidines .

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